6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The incorporation of fluorine enhances the compound’s ability to penetrate bacterial cell walls and inhibits bacterial DNA gyrase, making it a potent antibacterial agent .
Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid, a member of the fluoroquinolone family, are bacterial DNA-gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting bacterial DNA-gyrases . This inhibition disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot reproduce or function properly, leading to cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA-gyrases, the compound prevents the unwinding of the DNA helix, a necessary step in DNA replication . This disruption leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
They are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular effect of the compound’s action is the inhibition of bacterial DNA-gyrase, leading to the disruption of DNA replication . On a cellular level, this results in the inhibition of bacterial growth and proliferation, ultimately leading to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of metal ions can influence the action, efficacy, and stability of fluoroquinolones . For instance, alkaline pH can enhance the antibacterial activity of fluoroquinolones, while the presence of divalent cations like magnesium and calcium can decrease their activity by forming chelate complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with methylamine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl₂) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydroxylated derivatives .
Scientific Research Applications
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Potential use in the development of new antibacterial drugs.
Industry: Utilized in the production of antibacterial agents and other pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Ofloxacin: Used to treat a variety of bacterial infections.
Uniqueness
6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and its ability to penetrate bacterial cell walls more effectively than some other fluoroquinolones .
Properties
IUPAC Name |
6-fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-13-9-3-2-7(12)4-6(9)5-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJIAFSVLHUQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C(C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.